molecular formula C11H14ClNO3S B2925607 Methyl 2-chloro-5-{[(2-methoxyethyl)sulfanyl]methyl}pyridine-3-carboxylate CAS No. 2094476-87-4

Methyl 2-chloro-5-{[(2-methoxyethyl)sulfanyl]methyl}pyridine-3-carboxylate

Cat. No.: B2925607
CAS No.: 2094476-87-4
M. Wt: 275.75
InChI Key: ZJYBJGDSYKUPQP-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-{[(2-methoxyethyl)sulfanyl]methyl}pyridine-3-carboxylate is a complex organic compound characterized by its pyridine ring structure, which is substituted with various functional groups including a chloro group, a methoxyethylsulfanyl group, and a carboxylate ester group

Properties

IUPAC Name

methyl 2-chloro-5-(2-methoxyethylsulfanylmethyl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO3S/c1-15-3-4-17-7-8-5-9(11(14)16-2)10(12)13-6-8/h5-6H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJYBJGDSYKUPQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCSCC1=CC(=C(N=C1)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloro-5-{[(2-methoxyethyl)sulfanyl]methyl}pyridine-3-carboxylate typically involves multiple steps, starting with the formation of the pyridine ring followed by the introduction of the various substituents. One common approach is to start with a pyridine derivative and perform a series of substitution reactions to introduce the chloro, methoxyethylsulfanyl, and carboxylate groups.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactions with stringent control over reaction conditions to ensure purity and yield. The use of catalysts and specific reaction conditions tailored to optimize the synthesis process is crucial.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including:

  • Oxidation: The pyridine ring can be oxidized to form pyridine N-oxide.

  • Reduction: The chloro group can be reduced to form an amino group.

  • Substitution: The methoxyethylsulfanyl group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

  • Oxidation: Pyridine N-oxide derivatives.

  • Reduction: Amino-substituted pyridine derivatives.

  • Substitution: Derivatives with different functional groups replacing the methoxyethylsulfanyl group.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound are still under investigation, but it has potential as a precursor for bioactive molecules that could be used in drug discovery.

Medicine: While not currently a drug, its derivatives could be explored for medicinal properties, particularly in the development of new pharmaceuticals.

Industry: In the chemical industry, this compound could be used in the production of specialty chemicals, agrochemicals, and other industrial applications.

Mechanism of Action

The mechanism by which Methyl 2-chloro-5-{[(2-methoxyethyl)sulfanyl]methyl}pyridine-3-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

  • Methyl 5-chloro-2-methoxypyridine-3-carboxylate: Similar structure but lacks the methoxyethylsulfanyl group.

  • 2-Chloro-5-methylpyridine: Similar pyridine ring but different substituents.

Uniqueness: Methyl 2-chloro-5-{[(2-methoxyethyl)sulfanyl]methyl}pyridine-3-carboxylate is unique due to its specific combination of substituents, which can impart different chemical and biological properties compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, from its synthesis to its potential applications

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